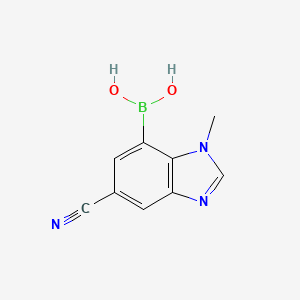

6-Cyano-3-methylbenzodiazole-4-boronic acid

Description

6-Cyano-3-methylbenzodiazole-4-boronic acid is a boronic acid derivative featuring a benzodiazole core substituted with a cyano group at position 6, a methyl group at position 3, and a boronic acid moiety at position 4. The methyl group introduces steric hindrance, which may influence selectivity in catalytic processes or biological interactions.

Properties

IUPAC Name |

(6-cyano-3-methylbenzimidazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPCVGSSOXHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Cyano-3-methylbenzodiazole-4-boronic acid typically involves the reaction of 6-cyano-3-methylbenzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Cyano-3-methylbenzodiazole-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.

Scientific Research Applications

6-Cyano-3-methylbenzodiazole-4-boronic acid has several applications in scientific research:

Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyano-3-methylbenzodiazole-4-boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 6-cyano-3-methylbenzodiazole-4-boronic acid and analogous compounds:

Reactivity and Stability

- Electron-Withdrawing Effects: The cyano group in the target compound increases the boronic acid’s Lewis acidity, accelerating transmetallation in Suzuki reactions compared to electron-donating groups (e.g., amino or isopropoxy ).

- Steric Hindrance : The 3-methyl group may reduce undesired side reactions by blocking certain positions, unlike the less hindered B3 compound .

- Stability: Amino-substituted analogs (e.g., ) are prone to oxidation, whereas the cyano group offers greater stability. Discontinued compounds in may face stability or synthesis challenges.

Biological Activity

6-Cyano-3-methylbenzodiazole-4-boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that allows it to interact with various biological targets, making it a subject of interest for researchers exploring its therapeutic potential.

- IUPAC Name : 6-Cyano-3-methylbenzodiazole-4-boronic acid

- Molecular Formula : C10H8BNO3

- Molecular Weight : 201.99 g/mol

- CAS Number : 2377609-68-0

The biological activity of 6-Cyano-3-methylbenzodiazole-4-boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction is crucial in the modulation of enzyme activities, particularly in glycosylation processes and in the inhibition of proteases. The compound's ability to influence these biochemical pathways suggests potential applications in treating diseases associated with dysregulated enzyme activity, such as cancer and diabetes.

Biological Activities

Research indicates that 6-Cyano-3-methylbenzodiazole-4-boronic acid exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by interfering with cell signaling pathways. Its boronic acid moiety may enhance its ability to bind to target proteins involved in tumor growth.

- Antiviral Properties : There is emerging evidence that boronic acids can exhibit antiviral activities, possibly through the inhibition of viral proteases or polymerases. The specific mechanisms for 6-Cyano-3-methylbenzodiazole-4-boronic acid are still under investigation.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, including serine proteases and glycosidases. This inhibition can lead to altered metabolic pathways, providing a therapeutic avenue for conditions like diabetes.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Cyano-3-methylbenzodiazole-4-boronic acid:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including 6-Cyano-3-methylbenzodiazole-4-boronic acid, significantly inhibited the activity of specific glycosidases, leading to decreased glucose uptake in vitro .

- Anticancer Research : In vitro assays revealed that this compound could reduce cell viability in various cancer cell lines, including breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Cyano-3-methylbenzodiazole-4-boronic acid be optimized for improved yield and purity?

- Methodology : Begin with Suzuki-Miyaura coupling, leveraging boronic acid’s reactivity with halides. Control reaction conditions rigorously: maintain temperatures between 0–4°C to stabilize the boronic acid group and prevent protodeboronation. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with a molar ratio of 1:1.2 (boronic acid:halide) to minimize side reactions. Monitor progress via TLC (hexane/EtOH, 1:1) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Challenges : Competing cyano-group reactivity under basic conditions may require pH stabilization (pH 7–8) using phosphate buffers.

Q. What purification techniques are most effective for isolating 6-Cyano-3-methylbenzodiazole-4-boronic acid from reaction mixtures?

- Methodology : Employ a combination of solvent extraction (ethyl acetate/water) to remove polar impurities, followed by recrystallization from ethanol/water (1:3 v/v) at −20°C. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, 200–400 MHz) to detect residual solvents or unreacted precursors .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure and functional groups?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the benzodiazole ring (δ 7.2–8.1 ppm for aromatic protons) and boronic acid (δ 6.8–7.0 ppm B–OH).

- IR Spectroscopy : Identify B–O stretching (1340–1310 cm⁻¹) and C≡N absorption (2230 cm⁻¹).

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M−H]⁻ ions, ensuring molecular weight matches theoretical values .

Advanced Research Questions

Q. How do reaction kinetics vary for 6-Cyano-3-methylbenzodiazole-4-boronic acid in cross-coupling reactions under different catalytic systems?

- Methodology : Compare Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in THF/H₂O (3:1) at 60°C. Use pseudo-first-order kinetics to measure rate constants (k) via UV-Vis monitoring of aryl halide consumption. Data analysis should include Arrhenius plots (Eₐ calculation) and Hammett correlations to assess electronic effects of substituents .

- Contradictions : Discrepancies in catalytic efficiency may arise from ligand steric effects or boronic acid decomposition pathways. Validate via in situ ¹¹B NMR to track boronate ester intermediates .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., cyano group adjacent to benzodiazole). Compare with experimental results from nitration (HNO₃/H₂SO₄) or halogenation (NBS/DMF), correlating predicted vs. observed substitution patterns .

Q. What strategies resolve contradictions in spectral data (e.g., missing NMR signals or unexpected IR peaks)?

- Methodology :

- Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons.

- Impurity Identification : Cross-reference LC-MS data with known byproducts (e.g., deboronated intermediates).

- Dynamic Effects : Variable-temperature NMR (−40°C to 25°C) can reveal rotational barriers in the benzodiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.